molecular formula C15H26ClN3O4 B13590832 rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride

rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride

Cat. No.: B13590832
M. Wt: 347.84 g/mol
InChI Key: NRFYYFZUGHKJPF-LYCTWNKOSA-N
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Description

rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and a hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride typically involves multiple steps, including the formation of the piperidine ring and the hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole core. Common reagents used in these reactions include tert-butyl esters, piperidine derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H26ClN3O4

Molecular Weight

347.84 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-2-oxo-3-piperidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C15H25N3O4.ClH/c1-15(2,3)22-13(19)17-8-11-12(9-17)21-14(20)18(11)10-4-6-16-7-5-10;/h10-12,16H,4-9H2,1-3H3;1H/t11-,12+;/m1./s1

InChI Key

NRFYYFZUGHKJPF-LYCTWNKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC(=O)N2C3CCNCC3.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OC(=O)N2C3CCNCC3.Cl

Origin of Product

United States

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